[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793401
InChI: InChI=1S/C12H17N3S/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h4-6,9,13H,3,7-8H2,1-2H3
SMILES:
Molecular Formula: C12H17N3S
Molecular Weight: 235.35 g/mol

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

CAS No.:

Cat. No.: VC15793401

Molecular Formula: C12H17N3S

Molecular Weight: 235.35 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine -

Specification

Molecular Formula C12H17N3S
Molecular Weight 235.35 g/mol
IUPAC Name N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine
Standard InChI InChI=1S/C12H17N3S/c1-3-15-9-11(10(2)14-15)7-13-8-12-5-4-6-16-12/h4-6,9,13H,3,7-8H2,1-2H3
Standard InChI Key LUAQSTSEWPMDSQ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)CNCC2=CC=CS2

Introduction

The compound [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic organic molecule that combines a pyrazole ring and a thiophene moiety, linked through a methylamine group. Compounds of this nature are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties, due to the bioactive nature of both pyrazole and thiophene derivatives.

Synthesis

Although specific synthesis details for this compound were not directly available in the provided sources, similar compounds are typically synthesized through:

  • Functionalization of pyrazole derivatives: Alkylation at the pyrazole nitrogen (N1) using alkyl halides.

  • Coupling with thiophene derivatives: Reaction of thiophene-based intermediates with alkyl halides or amines.

  • Amination reactions: Introduction of the amine bridge through reductive amination or nucleophilic substitution.

Biological Significance

Compounds containing pyrazole and thiophene rings have been extensively studied for their biological activities:

  • Antimicrobial Activity: Thiophene derivatives are known to inhibit bacterial growth by disrupting cell wall synthesis or enzyme activity .

  • Anticancer Potential: Pyrazole-based compounds often exhibit cytotoxic effects on cancer cells by interfering with DNA replication or inducing apoptosis .

  • Anti-inflammatory Properties: Pyrazoles are reported as inhibitors of cyclooxygenase (COX) enzymes, reducing inflammation .

Applications

The combination of two bioactive heterocycles in this compound suggests potential applications in:

  • Drug discovery as a lead molecule for antimicrobial or anticancer agents.

  • Development of agrochemicals targeting fungal pathogens.

  • Material science for designing organic semiconductors due to the electron-rich nature of thiophene.

Table: Comparison with Related Compounds

Property[(1-Ethyl-3-Methyl-Pyrazolyl)methyl][(Thiophenyl)methyl]amineRelated Pyrazole-Thiophene Compounds
Molecular FormulaC12H15N3SVaries
Molecular Weight~233.33 g/mol~200–300 g/mol
SolubilityOrganic solventsSimilar
Antimicrobial ActivityPotentially highProven in several analogs
Anticancer PotentialRequires testingModerate to high

This table highlights the need for further experimental validation of this compound's properties compared to well-characterized analogs.

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